4-Nitro-2,1,3-benzoxadiazol-5-amine
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Overview
Description
4-Nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with the CAS Number: 18333-71-6 . It has a molecular weight of 180.12 .
Molecular Structure Analysis
The molecular structure of 4-Nitro-2,1,3-benzoxadiazol-5-amine is represented by the InChI Code: 1S/C6H4N4O3/c7-3-1-2-4-5 (9-13-8-4)6 (3)10 (11)12/h1-2H,7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitro-2,1,3-benzoxadiazol-5-amine include a molecular weight of 180.12 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications
Fluorogenic Labeling for Neurotransmitter Analysis
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been utilized as a fluorogenic labeling reagent for in vivo analysis of amino acid neurotransmitters. The compound is effective for high-speed, online microdialysis-capillary electrophoresis assays, offering improved limits of detection for glutamate and GABA. In vivo measurements in the rat striatum demonstrate the assay's effectiveness, highlighting its potential for sensitive and rapid neurotransmitter analysis (Klinker & Bowser, 2007).
High-Performance Liquid Chromatography (HPLC) Analysis of Amines and Amino Acids
The compound has been used in derivatization of amines and amino acids for HPLC analysis. The literature from 2001 to 2010 has been reviewed, emphasizing the applicability of the compound in analytical methods and instrumental developments (Aboul-Enein, Elbashir, & Suliman, 2011).
Chemical Transformation and Structural Analysis
Transformation of Substituted Anilines
4-Fluoro-2,1,3-benzoxadiazole, derived from the treatment of certain anilines, can be nitrated to form a nitro derivative. This highlights the compound's role in chemical transformations and potential applications in synthetic chemistry (Nunno, Florio, & Todesco, 1970).
Chromogenic Probe for Metal Detection
A chromogenic probe based on 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) has been developed for rapid and visual detection of Hg2+. This indicates the potential use of the compound in environmental monitoring and safety assessments (Wang et al., 2013).
Enzyme Inhibition and Cytotoxic Activity
Glutathione S-transferase Inhibition
Certain derivatives of 7-nitro-2,1,3-benzoxadiazole have been identified as efficient inhibitors of glutathione S-transferase P1-1. These inhibitors exhibit cytotoxic activity in various cell lines, indicating their potential as anticancer agents (Turella et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-nitro-2,1,3-benzoxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYOCEWWSNTXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2,1,3-benzoxadiazol-5-amine |
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